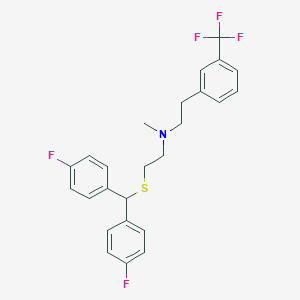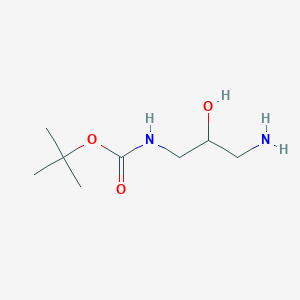
Tert-butyl (3-amino-2-hydroxypropyl)carbamate
説明
Tert-butyl (3-amino-2-hydroxypropyl)carbamate is a chemical compound that falls within the broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including their use as intermediates in organic synthesis, pharmaceuticals, and agrochemicals. The tert-butyl group attached to the carbamate nitrogen provides steric protection, which can be useful in various chemical reactions to control reactivity and selectivity.
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . This method showcases the versatility of tert-butyl carbamates as building blocks in organic synthesis. Additionally, enantioselective synthesis methods have been developed, such as the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which involves an iodolactamization as a key step . Enzymatic kinetic resolution has also been employed to obtain optically pure enantiomers of tert-butyl carbamates, demonstrating the potential for producing chiral compounds .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be complex, with the potential for stereocenters and chiral centers. For example, the molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates derived from L-serine exhibit layered structures created from hydrogen bonds, which can vary depending on the substituents . The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate confirms the relative substitution of the cyclopentane ring, which is crucial for the synthesis of carbocyclic analogues of nucleotides10.
Chemical Reactions Analysis
Tert-butyl carbamates participate in a variety of chemical reactions. The Dirhodium(II)-catalyzed C-H amination reaction of tert-butyl carbamates has been used to prepare optically active monoprotected amino alcohols . Additionally, cyclic carbamate formation via tert-butyldimethylsilyl carbamate has been applied to the stereoselective syntheses of biologically important compounds like statine . The versatility of tert-butyl carbamates is further demonstrated by their use in asymmetric Mannich reactions to synthesize chiral amino carbonyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of the tert-butyl group imparts steric bulk, which can affect the solubility, boiling point, and stability of the compound. The carbamate functional group is known for its reactivity, particularly in the formation of hydrogen bonds, which can lead to the creation of layered molecular structures . The reactivity of tert-butyl carbamates with organometallics and electrophiles can lead to a wide range of functionalized carbamates, showcasing their utility as intermediates in chemical synthesis .
科学的研究の応用
Photocatalyzed Synthesis of Amino Chromones
A study by Wang et al. (2022) explores the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination process. This method enables the synthesis of 3-aminochromones under mild conditions, which can be further transformed to create diverse amino pyrimidines, expanding the applications of this photocatalyzed protocol (Wang et al., 2022).
Synthesis of Novel Ureas and Carbamates
Chalina, Chakarova, and Staneva (1998) have synthesized new ureas and phenyl N-substituted carbamates, including variants of tert-butyl carbamate, to evaluate their antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).
Carbamate in Diels-Alder Reaction
Padwa, Brodney, and Lynch (2003) discuss the use of tert-butyl carbamate in the Diels-Alder reaction, highlighting its application in the synthesis of complex organic compounds (Padwa, Brodney, & Lynch, 2003).
Metalation and Alkylation Studies
Sieburth, Somers, and O'hare (1996) studied tert-butyl carbamate derivatives for their ability to undergo metalation and subsequent reaction with various electrophiles, showing the potential of tert-butyl carbamate in complex chemical reactions (Sieburth, Somers, & O'hare, 1996).
Selective Deprotection and Acylation
Research by Pak and Hesse (1998) on the synthesis of penta-N-protected polyamide demonstrates the utility of tert-butyl carbamate in the selective deprotection and acylation of complex molecules (Pak & Hesse, 1998).
Synthesis of Biologically Active Compounds
Zhao, Guo, Lan, and Xu (2017) developed a synthetic method for a compound using tert-butyl carbamate as an intermediate, demonstrating its significance in the synthesis of biologically active compounds (Zhao et al., 2017).
Synthesis of Carbocyclic Analogues
Ober, Marsch, Harms, and Carell (2004) describe the use of tert-butyl carbamate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, illustrating its application in nucleotide synthesis (Ober et al., 2004).
Amino Group Protection in Synthesis
Wu (2011) utilized tert-butyl carbamate for protecting the amino group in the synthesis of complex organic compounds, showcasing its role in protecting functional groups during chemical synthesis (Wu, 2011).
Enantioselective Synthesis of β-Alanine Derivatives
Arvanitis et al. (1998) employed tert-butyl bromoacetate, a related compound, in the enantioselective synthesis of β-alanine derivatives, indicating the broader utility of tert-butyl derivatives in chiral synthesis (Arvanitis et al., 1998).
Transformation of Amino Protecting Groups
Sakaitani and Ohfune (1990) explored the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, an area where tert-butyl carbamates play a critical role (Sakaitani & Ohfune, 1990).
Synthesis of Natural Product Intermediates
Tang et al. (2014) synthesized (R)-tert-butyl carbamate, an intermediate in the production of the natural product jaspine B, demonstrating its importance in the synthesis of complex natural compounds (Tang et al., 2014).
Asymmetric Mannich Reaction
Yang, Pan, and List (2009) conducted a study on the synthesis of tert-butyl carbamate through an asymmetric Mannich reaction, highlighting its application in producing chiral compounds (Yang, Pan, & List, 2009).
Curtius Rearrangement
Lebel and Leogane (2005) used tert-butyl carbamate in a Curtius rearrangement, a critical reaction in organic chemistry for the synthesis of protected amines (Lebel & Leogane, 2005).
Synthesis of Polymerisable Antioxidants
Pan, Liu, and Lau (1998) synthesized new monomeric antioxidants containing tert-butyl carbamate, illustrating its use in creating materials with enhanced stability against thermal oxidation (Pan, Liu, & Lau, 1998).
Safety And Hazards
The compound is classified as dangerous with hazard statements H315-H318-H335 . This indicates that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation. Precautionary measures include avoiding inhalation and ingestion, avoiding dust formation, and not getting it in eyes, on skin, or on clothing .
特性
IUPAC Name |
tert-butyl N-(3-amino-2-hydroxypropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5,9H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNOKWJGNPKUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441023 | |
| Record name | tert-Butyl (3-amino-2-hydroxypropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3-amino-2-hydroxypropyl)carbamate | |
CAS RN |
144912-84-5 | |
| Record name | tert-Butyl (3-amino-2-hydroxypropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-amino-2-hydroxypropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




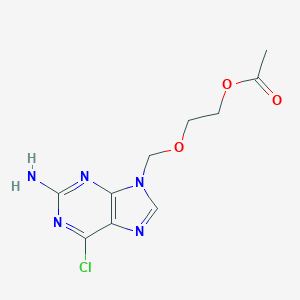
![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)

![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)
![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)
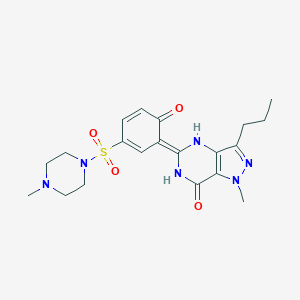
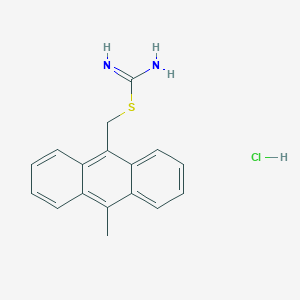
![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)
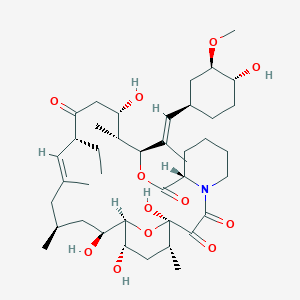
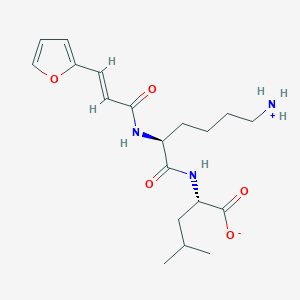
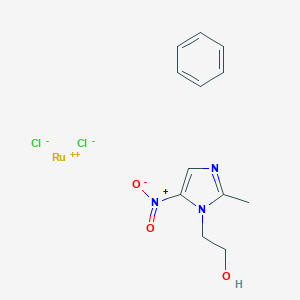
![2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide](/img/structure/B120400.png)
